molecular formula C12H10ClN B3032361 2-(4-(Chloromethyl)phenyl)pyridine CAS No. 147936-70-7

2-(4-(Chloromethyl)phenyl)pyridine

Cat. No.: B3032361
CAS No.: 147936-70-7
M. Wt: 203.67 g/mol
InChI Key: ICISSZBYTVZMRU-UHFFFAOYSA-N
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Description

2-(4-(Chloromethyl)phenyl)pyridine is an organic compound with the molecular formula C12H10ClN It is a derivative of pyridine, where a chloromethyl group is attached to the phenyl ring at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Chloromethyl)phenyl)pyridine typically involves the reaction of 4-(Chloromethyl)benzaldehyde with pyridine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the pyridine ring attacks the chloromethyl group, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Chloromethyl)phenyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of 4-(Chloromethyl)benzaldehyde or 4-(Chloromethyl)benzoic acid.

    Reduction: Formation of 2-(4-(Chloromethyl)phenyl)piperidine.

Scientific Research Applications

2-(4-(Chloromethyl)phenyl)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a building block in the synthesis of dyes and polymers.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Bromomethyl)phenyl)pyridine
  • 2-(4-(Methoxymethyl)phenyl)pyridine
  • 2-(4-(Hydroxymethyl)phenyl)pyridine

Uniqueness

2-(4-(Chloromethyl)phenyl)pyridine is unique due to the presence of the chloromethyl group, which imparts specific reactivity and allows for a wide range of chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Biological Activity

2-(4-(Chloromethyl)phenyl)pyridine, with the CAS number 147936-70-7, is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyridine ring substituted with a chloromethyl phenyl group. Its molecular formula is C12H10ClNC_{12}H_{10}ClN, and it exhibits properties typical of chlorinated aromatic compounds, which often influence their biological activity.

Anticancer Properties

Research has indicated that this compound may possess anticancer properties. A bioassay conducted on Fischer 344 rats and B6C3F1 mice showed that while the compound did not significantly increase overall mortality, it did lead to a notable incidence of subcutaneous fibromas in male rats at higher dosages . This suggests a potential carcinogenic risk, warranting further investigation into its long-term effects.

The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the chloromethyl group may facilitate interactions with cellular targets, potentially influencing signaling pathways involved in cell proliferation and apoptosis.

In vitro studies have shown that compounds with similar structures can inhibit monoamine oxidase (MAO), an enzyme linked to various neurodegenerative diseases . The presence of the chlorine atom has been noted to enhance inhibitory activity against MAO-B, indicating that derivatives of this compound could be explored for neuroprotective applications.

Study on Carcinogenicity

A significant study conducted by the National Toxicology Program assessed the carcinogenic potential of 2-(chloromethyl)pyridine hydrochloride (a related compound) in rodents. Over a period of 99 weeks, various dosages were administered to evaluate tumor development. The study concluded that while there were no significant increases in tumor incidence across all groups, there was a dose-related trend in fibroma development among male rats . This highlights the necessity for cautious application and further research into its safety profile.

Functionalization Studies

Functionalization studies involving 2-(chloromethyl)pyridine derivatives have illustrated their utility in synthesizing novel compounds with enhanced biological activities. For instance, alkylation reactions have been performed to create derivatives that exhibit improved efficacy against certain cancer cell lines . These findings suggest that modifying the structure of this compound could lead to the discovery of new therapeutic agents.

Comparative Analysis

The biological activity of this compound can be compared to other similar compounds to understand its unique properties better.

Compound NameBiological ActivityNotes
2-ChloromethylpyridinePotentially carcinogenicLinked to fibroma development in animal studies
4-ChlorophenylpyridineMAO-B inhibitionEnhanced neuroprotective potential
BenzylpyridineAntimicrobial activityExplored for its use in drug formulation

Properties

IUPAC Name

2-[4-(chloromethyl)phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICISSZBYTVZMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621265
Record name 2-[4-(Chloromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147936-70-7
Record name 2-[4-(Chloromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-(p-tolyl)pyridine (1.7 g) and N-chlorosuccinimide (1.5 g) in carbon tetrachloride (30 mL) was added α,α-azobisisobutyronitrile (0.033 g), and the mixture was heated under reflux for 5 hours. Insoluble materials were removed by filtration, and the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=5/1-3/1) to give 4-(pyridin-2-yl)benzyl chloride (1.1 g).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.033 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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